![molecular formula C13H18N2O3S B13198328 5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid](/img/structure/B13198328.png)
5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It contains a thiophene ring substituted with a carboxylic acid group and a pyrrolidine ring, which is further substituted with a morpholine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the thiophene ring, followed by the introduction of the carboxylic acid group. The pyrrolidine ring is then synthesized and attached to the thiophene ring. Finally, the morpholine group is introduced to complete the synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxamide
- 5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-sulfonic acid
- 5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-phosphonic acid
Uniqueness
5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid is unique due to its specific combination of functional groups and heterocyclic rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C13H18N2O3S |
|---|---|
Peso molecular |
282.36 g/mol |
Nombre IUPAC |
5-(3-morpholin-4-ylpyrrolidin-1-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O3S/c16-13(17)11-1-2-12(19-11)15-4-3-10(9-15)14-5-7-18-8-6-14/h1-2,10H,3-9H2,(H,16,17) |
Clave InChI |
IAEMKPZEZKTRTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1N2CCOCC2)C3=CC=C(S3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


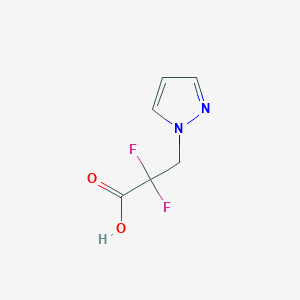

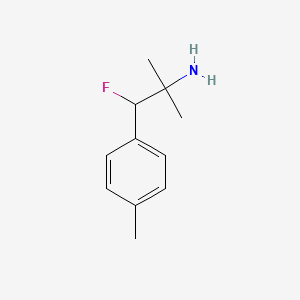
![5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13198261.png)
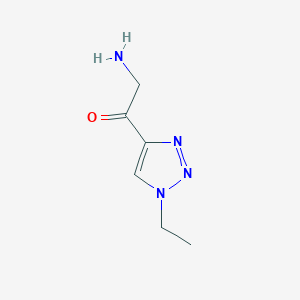


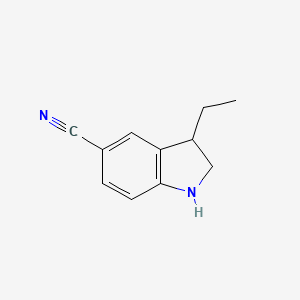

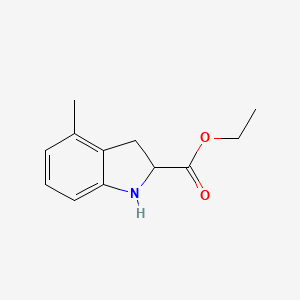
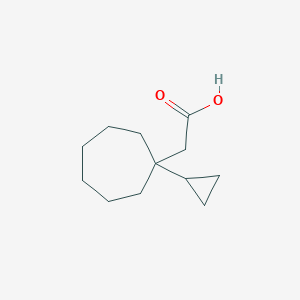
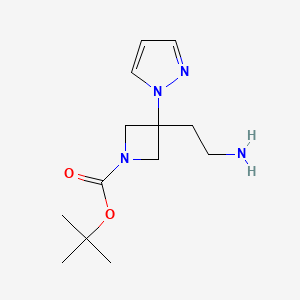

![2-Tert-butyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13198312.png)
